3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
Description
This compound belongs to the class of α,β-unsaturated cyanoenamides, characterized by a conjugated enamide backbone with a cyano group at the α-position and a benzyloxy-substituted phenyl ring at the β-position.
Properties
IUPAC Name |
2-cyano-3-(3-phenylmethoxyphenyl)-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-11-22-20(23)18(14-21)12-17-9-6-10-19(13-17)24-15-16-7-4-3-5-8-16/h2-10,12-13H,1,11,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNMMQGWZTXVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 346.43 g/mol
- CAS Number : 1049756-40-2
This compound features a cyano group, an amide linkage, and a benzyloxy phenyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:
- Anticancer Activity : The presence of the cyano group is known to enhance the reactivity of the compound, potentially leading to interactions with cellular targets involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells by modulating pathways such as the p53 signaling pathway.
- Antimicrobial Properties : The benzyloxy group may contribute to the compound's ability to penetrate microbial membranes, enhancing its efficacy against various bacterial strains. For instance, derivatives of benzyloxy phenyl compounds have demonstrated significant antibacterial activity against resistant strains like MRSA.
Anticancer Activity
A study investigating similar compounds reported significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis via ROS generation |
| Compound B | MCF7 | 20 | Inhibition of cell proliferation |
Antimicrobial Activity
Another study highlighted the antimicrobial potential of related compounds. The findings indicated that:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound X | E. coli | 18 |
| Compound Y | S. aureus | 25 |
These results suggest that modifications in the structure can significantly impact the biological activity against pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- Substitution Effects : Variations in the substituents on the phenyl ring can alter potency and selectivity.
- Linkage Variability : The nature of the amide bond influences stability and interaction with biological targets.
- Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions with target proteins, improving binding affinity.
Comparison with Similar Compounds
Key Observations :
- Amide Group : Allylamide (propenyl) in the target compound may confer higher reactivity compared to bulkier substituents (e.g., phenylethyl in ), enabling crosslinking or polymer applications.
Physicochemical and Spectral Properties
- NMR Trends: The α,β-unsaturated cyanoenamide motif in analogs like 30a and 39b shows characteristic deshielded vinyl protons (δ 7.5–8.5 ppm in $ ^1H $ NMR) and carbonyl carbons (δ 165–170 ppm in $ ^{13}C $ NMR) . The benzyloxy group’s aromatic protons typically resonate at δ 6.8–7.4 ppm .
- Mass Spectrometry : Molecular ion peaks (EI-MS) for analogs range from m/z 404–418, consistent with the target compound’s expected molecular weight (~350–400 Da) .
Crystallographic and Computational Insights
- Hydrogen Bonding : The allylamide group may participate in weaker intermolecular hydrogen bonds (C=O···H–N) compared to morpholinyl or piperazinyl analogs, as inferred from Etter’s graph-set analysis .
- Molecular Dynamics : Simulations of analogs (e.g., 30a) reveal planar conformations stabilized by conjugation, which likely apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
